3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . It also contains a chromen-7-yl propionate group, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl propionate group would likely contribute significantly to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl propionate group could potentially undergo various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, was prepared and structurally characterized, revealing its anti-cancer properties against HCT116 human colon cancer cells, with a GI50 value of 24.9 μM. Density functional theory (DFT) calculations and docking studies further supported its potential as an anticancer agent (Seunghyun Ahn et al., 2020).
Catalysis and Synthetic Applications
- A one-pot synthesis approach using starch solution as a catalyst highlights the efficient creation of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, showcasing an eco-friendly and simple method for synthesizing complex heterocycles (N. Hazeri et al., 2014).
Antioxidant Activity
- The preparation and characterization of a coumarin substituted heterocyclic compound demonstrated significant antioxidant activity, highlighting the potential of such compounds in scavenging free radicals (Afnan E. Abd-Almonuim et al., 2020).
Antibacterial and Antifungal Activities
- The synthesis and computational study of two tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, along with their antimicrobial screening against various bacteria and fungi, show promising results. The study indicates that the antimicrobial activity could be correlated with the compounds' LUMO and band gap energy, with one compound exhibiting significant activity attributed to its more stabilized LUMO and lower band gap (R. Shinde et al., 2021).
Advanced Materials and Catalysis
- Microwave-assisted cyclization under mildly basic conditions presents a novel method for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This process underscores the potential for rapid synthesis techniques in developing materials and chemicals with specialized properties (P. Dao et al., 2018).
Mechanism of Action
Mode of Action
The compound’s structure, particularly the presence of a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, suggests potential interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-14-11-16-20(13-19(14)30-22(25)6-3)29-17(5-2)23(24(16)26)15-7-8-18-21(12-15)28-10-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVWQIMRHXBWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.